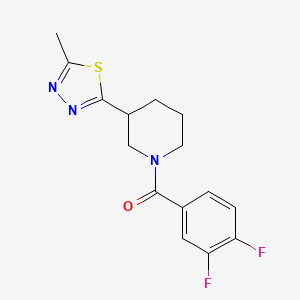
(3,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ML352 and is a small-molecule inhibitor of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is a key enzyme that regulates the levels of cyclic nucleotides, which play a crucial role in signal transduction pathways in the brain. The inhibition of PDE10A by ML352 has been shown to have potential therapeutic benefits in several neurological and psychiatric disorders.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Mallesha and Mohana (2014) on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives demonstrated their synthesis and evaluation for in vitro antibacterial and antifungal activities. Some derivatives exhibited good antimicrobial activity against pathogenic bacterial and fungal strains, highlighting the potential of fluoro-substituted phenylpiperidine methanones in antimicrobial research (L. Mallesha, K. Mohana, 2014).
Structural Studies and Theoretical Calculations
Karthik et al. (2021) synthesized a related compound involving 2,4-difluorophenyl and piperidin-4-yl groups and conducted thermal, optical, etching, and structural studies, along with density functional theory (DFT) calculations. The study revealed detailed insights into the molecule's stability, electronic properties, and potential applications in materials science (C. S. Karthik et al., 2021).
Synthesis Methodologies
Research on the synthesis of related compounds, such as the work by Zheng Rui (2010) on (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, outlines the methodologies and chemical reactions involved in creating such structures. These studies provide a foundation for understanding the synthetic routes and potential modifications to create the specific compound of interest (Zheng Rui, 2010).
Molecular Interaction Studies
A study by Shim et al. (2002) on the molecular interaction of a piperidinyl compound with the CB1 cannabinoid receptor highlights the significance of such structures in pharmacology and drug design, emphasizing the importance of structural analysis and interaction studies for developing new therapeutics (J. Shim et al., 2002).
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that this compound may also influence multiple biochemical pathways .
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
(3,4-difluorophenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3OS/c1-9-18-19-14(22-9)11-3-2-6-20(8-11)15(21)10-4-5-12(16)13(17)7-10/h4-5,7,11H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEUZVXXHMTWFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

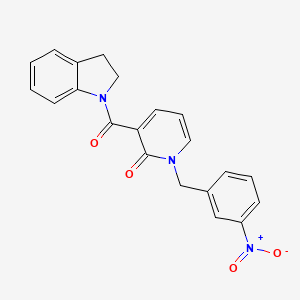
![2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2604932.png)
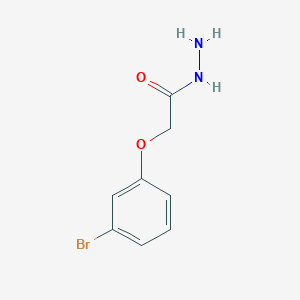
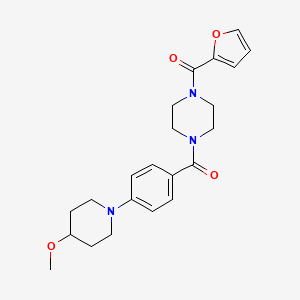
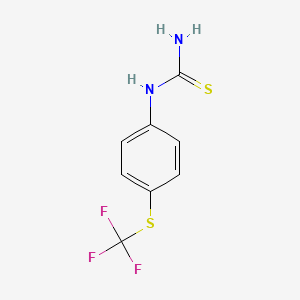
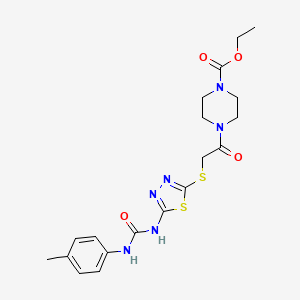
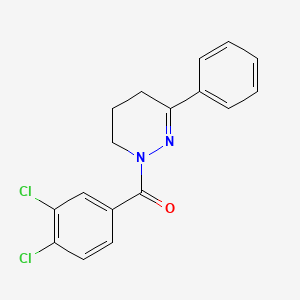
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide](/img/structure/B2604942.png)
![(E)-3-(4-chloro-2-fluoroanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2604945.png)
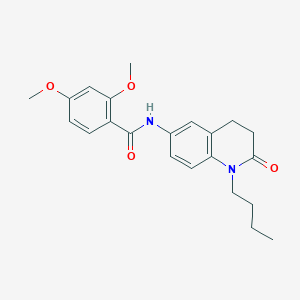
![1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604947.png)
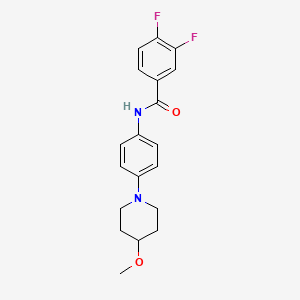
![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine](/img/structure/B2604953.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2604954.png)